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Compound of Interest

Compound Name: Agarose

Cat. No.: B213101 Get Quote

Technical Support Center: Agarose Gel
Electrophoresis
This guide provides troubleshooting advice and frequently asked questions to help

researchers, scientists, and drug development professionals prevent the smearing of DNA

bands during agarose gel electrophoresis, ensuring clean and interpretable results.

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses the common causes of DNA band smearing and provides direct,

actionable solutions.

Sample Preparation Issues
Question: Why do my DNA bands look like a continuous smear down the lane?

Answer: This is often caused by DNA degradation.[1]

Cause: Nuclease Contamination. Degradation of DNA by contaminating nucleases is a

primary cause of smearing.[2][3]

Solution:
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Use sterile, nuclease-free water, buffers, and pipette tips.[3][4]

Wear gloves to prevent contamination from skin-borne nucleases.

If necessary, purify your DNA sample again using a reliable extraction kit or method.[1]

Cause: Excessive Physical Shearing. High molecular weight DNA, such as genomic DNA, is

sensitive to physical stress.

Solution:

Avoid vigorous vortexing or excessive pipetting.[1] Mix gently by flicking the tube or brief,

low-speed centrifugation.

Question: My bands are present but have a smear extending upwards or downwards. What

does this mean?

Answer: This can be due to sample overloading, or contamination with protein or salt.

Cause: Too Much DNA Loaded. Overloading the well with too much DNA is a frequent cause

of smearing, where bands appear wide with a pronounced tail.[4][5]

Solution:

Quantify your DNA and load an appropriate amount, typically between 100-500 ng per

lane for PCR products.[1] For sharp bands, loading 50-200 ng is often recommended.[6]

Cause: Protein or RNA Contamination. Proteins can interfere with DNA migration, and high

amounts of RNA can cause a smear at the bottom of the gel.[1][4]

Solution:

For protein contamination, perform phenol-chloroform extraction or use a commercial

clean-up kit.[2]

To remove RNA, treat the DNA sample with RNase.
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Cause: High Salt Concentration. Excess salt in the DNA sample can distort the electric field

and cause bands to smear.[2][7]

Solution:

Purify the DNA sample using methods like ethanol precipitation to remove excess salts.[2]

Alternatively, diluting the sample in nuclease-free water can help.[7]

Gel and Buffer Issues
Question: The bands in all lanes, including my DNA ladder, are smeared. What's wrong?

Answer: When the ladder is also affected, the issue likely lies with the gel itself or the running

buffer.

Cause: Inappropriate Agarose Concentration. The gel's pore size, determined by the

agarose percentage, is critical for resolving DNA of a specific size range.[8]

Solution:

Use a lower percentage gel (0.7-1.0%) for large DNA fragments and a higher percentage

gel (1.5-2.0%) for small fragments.[1][8]

Cause: Old or Depleted Running Buffer. The buffering capacity of TAE or TBE buffer

decreases with use. An old buffer can lead to poor resolution and smearing.[1][9]

Solution:

Always use fresh running buffer for each gel run.[5]

Ensure the buffer in the gel box and the buffer used to make the gel are the same type

and concentration.[3]

Cause: Poorly Prepared Gel. An unevenly polymerized gel, bubbles, or damaged wells can

obstruct DNA migration, leading to distorted or smeared bands.[10]

Solution:
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Ensure the agarose is completely dissolved by heating it until the solution is clear.[11]

Pour the gel on a level surface to ensure uniform thickness.[6]

Remove the comb carefully after the gel has fully solidified to avoid damaging the wells.

[10]

Electrophoresis Running Conditions
Question: Can the voltage or run time affect my results?

Answer: Yes, improper running conditions are a common source of smearing.

Cause: Voltage is Too High. High voltage generates heat, which can cause the gel matrix to

melt slightly or denature the DNA, resulting in smeared or U-shaped bands.[1][2]

Solution:

Run the gel at a lower voltage, typically between 5-8 V/cm of gel length.[9] For many

standard gel boxes, this corresponds to 80-150 V.[11] Running the gel longer at a lower

voltage improves resolution.[11]

Cause: Run Time is Too Long. While extending the run time can improve separation,

excessive time can cause small DNA bands to diffuse, making them appear fuzzy or

smeared.[3]

Solution:

Monitor the migration of the loading dye. Stop the electrophoresis when the fastest-

migrating dye (like bromophenol blue) has traveled approximately 75-80% of the gel

length.[11]

Visualize the gel immediately after the run is complete to prevent diffusion.[3]

Quantitative Data Summary
For optimal results, adhere to the following quantitative parameters.
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Parameter
Recommended
Value

Purpose
Common Issues if
Deviated

Agarose

Concentration
0.7% - 2.0%

To create appropriate

pore sizes for

separating different

DNA fragment sizes.

[8][12]

Poor resolution

(bands too close or

smeared).

0.7 - 1.0%
For large DNA

fragments (>5 kb).[8]

Small fragments will

not resolve well.

1.2 - 1.5%

For medium DNA

fragments (0.5 - 7 kb).

[9]

Suboptimal for very

large or very small

DNA.

1.5 - 2.0%

For small DNA

fragments (<1 kb).[1]

[8]

Large fragments may

not migrate properly.

Running Voltage
5 - 8 V/cm (distance

between electrodes)

To drive DNA

migration without

generating excessive

heat.[9]

Too High: Smeared

bands, "smiling"

effect, potential gel

melting.[1][13]

(Typically 80-150 V for

standard gels)

Too Low: Increased

run time, potential

diffusion of small

bands.[13]

DNA Loading Amount 50 - 200 ng / band

To ensure sharp, well-

defined bands without

overloading the well.

[6]

Too High: Trailing

smears, band

distortion.[4][5]

(Up to 500 ng for

complex samples)

Too Low: Faint or

invisible bands.[7]

Running Buffer Level 3 - 5 mm over the gel

surface

To ensure even

current distribution

and prevent the gel

Too Low: Poor

resolution, band
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from drying out.[14]

[15]

distortion, potential gel

melting.[14]

Too High: Decreased

DNA mobility and

band distortion.[14]

Experimental Protocol to Prevent Smearing
This protocol outlines the key steps for performing agarose gel electrophoresis with an

emphasis on preventing band smearing.

1. Preparing the Agarose Gel

Select Agarose Concentration: Choose a percentage appropriate for your expected DNA

fragment sizes (refer to the table above).

Mix Components: In a microwave-safe flask, combine the correct mass of agarose powder

with the appropriate volume of 1X running buffer (TAE or TBE). Use a flask that is 2-4 times

the volume of the solution to prevent boiling over.[15]

Dissolve Agarose: Heat the mixture in a microwave until the agarose is completely

dissolved and the solution is clear. Swirl the flask gently every 30-60 seconds to ensure even

mixing.[12]

Cool and Add Stain (Optional): Let the solution cool to about 50-60°C (the flask should be

comfortable to hold). If pre-staining, add your DNA stain (e.g., ethidium bromide, SYBR™

Safe) at the recommended concentration and swirl gently to mix.

Cast the Gel: Place the well comb into the casting tray. Pour the molten agarose into the

tray, ensuring there are no bubbles. If bubbles form, use a clean pipette tip to remove them.

Allow the gel to solidify completely at room temperature for at least 30 minutes.[11]

2. Preparing and Loading Samples

Prepare Samples: Mix your DNA sample with loading dye in the correct ratio (e.g., 5 parts

DNA to 1 part 6X loading dye). The glycerol in the dye increases the sample's density,
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allowing it to sink into the well.[12]

Set Up the Gel Box: Place the solidified gel in the electrophoresis tank. Fill the tank with

fresh 1X running buffer (the same type used to make the gel) until the buffer just covers the

gel surface by 3-5 mm.[14][15]

Load Samples: Carefully and slowly pipette the DNA-dye mixture into the wells. Use a fresh

tip for each sample. Be careful not to puncture the bottom of the well. Load a DNA ladder of

a known size range into the first or last lane.[12]

3. Running the Electrophoresis

Connect to Power: Place the lid on the gel box and connect the electrodes to the power

supply. Ensure the orientation is correct: DNA is negatively charged and will migrate from the

negative (black) electrode to the positive (red) electrode. "Run to Red."[11]

Apply Voltage: Set the power supply to the desired voltage (e.g., 80-150 V).[11]

Monitor the Run: Allow the gel to run until the loading dye has migrated 75-80% of the way

down the gel.[11]

4. Visualizing the Results

Stop the Run: Turn off the power supply and disconnect the electrodes.

Image the Gel: Carefully remove the gel from the box and place it on a UV transilluminator or

other appropriate imaging system. Document the results immediately to avoid band diffusion.

[3]

Visualizations
Troubleshooting Workflow for Smeared DNA Bands
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Smeared DNA Bands
Observed

1. Check Sample Integrity

Cause: Overloading?
(>200 ng/band)

Cause: Degradation?
(Nuclease, Shearing)

Cause: Contamination?
(Salt, Protein, RNA)

2. Check Gel & Buffer

Cause: Incorrect Agarose %? Cause: Old/Wrong Buffer? Cause: Poor Gel Casting?

3. Check Running Conditions

Cause: Voltage Too High? Cause: Run Time Too Long?

Solution:
- Quantify DNA

- Load less sample

Solution:
- Use nuclease-free reagents

- Handle DNA gently (no vortexing)

Solution:
- Precipitate/purify DNA

- Perform RNase/Proteinase K treatment

Solution:
- Use higher % for small DNA
- Use lower % for large DNA

Solution:
- Use fresh 1X running buffer
- Match gel and tank buffer

Solution:
- Ensure agarose is fully dissolved

- Pour on level surface, avoid bubbles

Solution:
- Reduce voltage to 5-8 V/cm
- Run longer at lower voltage

Clean, Sharp Bands

Solution:
- Monitor dye front

- Image gel immediately after run

Click to download full resolution via product page

A flowchart for troubleshooting smeared DNA bands in agarose gel electrophoresis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. youtube.com [youtube.com]

2. Trouble Shooting DNA electrophoresis [bio.davidson.edu]

3. researchgate.net [researchgate.net]

4. goldbio.com [goldbio.com]

5. goldbio.com [goldbio.com]

6. biotium.com [biotium.com]

7. m.youtube.com [m.youtube.com]

8. gene-vantage.com [gene-vantage.com]

9. youtube.com [youtube.com]

10. 核酸電気泳動のトラブルシューティングガイド | Thermo Fisher Scientific - JP
[thermofisher.com]

11. addgene.org [addgene.org]

12. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC
[pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - UK
[thermofisher.com]

15. home.sandiego.edu [home.sandiego.edu]

To cite this document: BenchChem. [how to prevent smearing of DNA bands in agarose gel
electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b213101#how-to-prevent-smearing-of-dna-bands-in-
agarose-gel-electrophoresis]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b213101?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=nUoMVTd_2Qg
https://www.bio.davidson.edu/courses/molbio/tips/trbldnagel.html
https://www.researchgate.net/profile/Niloufar-Mohammadkhani/post/agarose_gel_electrophoresis_troubleshooting/attachment/5b98bcdfcfe4a76455f2903d/AS%3A669935500017675%401536736478993/download/DNA_Troubleshooting.pdf
https://www.goldbio.com/blogs/articles/troubleshooting-dna-ladders
https://www.goldbio.com/blogs/articles/troubleshooting-pcr-part-three-solutions-for-weak-bands-and-smearing
https://biotium.com/faqs/smeared_bands_dna_migration_issues/
https://m.youtube.com/watch?v=3fOvvE6lPxY
https://gene-vantage.com/part-1-mastering-agarose-gel-electrophoresis-key-factors-for-visualizing-and-quantifying-dna-and-rna/
https://www.youtube.com/watch?v=15XZYyU177E
https://www.thermofisher.com/jp/ja/home/life-science/cloning/cloning-learning-center/invitrogen-school-of-molecular-biology/na-electrophoresis-education/na-electrophoresis-troubleshooting.html
https://www.thermofisher.com/jp/ja/home/life-science/cloning/cloning-learning-center/invitrogen-school-of-molecular-biology/na-electrophoresis-education/na-electrophoresis-troubleshooting.html
https://www.addgene.org/protocols/gel-electrophoresis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4846332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4846332/
https://www.researchgate.net/post/How-to-determine-the-optimum-voltage-and-time-for-a-better-separation-in-gel-electrophoresis
https://www.thermofisher.com/uk/en/home/brands/thermo-scientific/molecular-biology/molecular-biology-learning-center/molecular-biology-resource-library/spotlight-articles/8-DNA-ladder-tips.html
https://www.thermofisher.com/uk/en/home/brands/thermo-scientific/molecular-biology/molecular-biology-learning-center/molecular-biology-resource-library/spotlight-articles/8-DNA-ladder-tips.html
https://home.sandiego.edu/~josephprovost/AGAROSE%20GELS_Short%20Protocol.pdf
https://www.benchchem.com/product/b213101#how-to-prevent-smearing-of-dna-bands-in-agarose-gel-electrophoresis
https://www.benchchem.com/product/b213101#how-to-prevent-smearing-of-dna-bands-in-agarose-gel-electrophoresis
https://www.benchchem.com/product/b213101#how-to-prevent-smearing-of-dna-bands-in-agarose-gel-electrophoresis
https://www.benchchem.com/product/b213101#how-to-prevent-smearing-of-dna-bands-in-agarose-gel-electrophoresis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b213101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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